

Tfm-4AS-1 MMTV Promoter Transactivation Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: Tfm-4AS-1

Cat. No.: B1139093

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Introduction

The **Tfm-4AS-1** MMTV promoter transactivation assay is a robust, cell-based reporter gene assay designed to quantify the androgenic and anti-androgenic activity of test compounds. This assay utilizes the T47D human breast cancer cell line, which endogenously expresses the androgen receptor (AR). The reporter system consists of the Mouse Mammary Tumor Virus (MMTV) promoter, which contains hormone response elements (HREs) that are activated by the ligand-bound androgen receptor, driving the expression of a luciferase reporter gene. The resulting luminescent signal is directly proportional to the level of AR activation, providing a sensitive and quantitative readout of androgenic activity.

Principle of the Assay

The human T47D breast cancer cell line is an established model for studying hormone receptor signaling as it expresses functional androgen, progesterone, and estrogen receptors.[1][2] The core of this assay is the MMTV long terminal repeat (LTR) region, which contains well-characterized HREs that can be activated by androgens, progestins, and glucocorticoids.[1][3][4] In the **Tfm-4AS-1** system, these HREs are linked to a luciferase reporter gene.

When an androgenic compound is introduced, it binds to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. In the nucleus, the androgen-AR complex binds to the HREs within the MMTV promoter, recruiting co-activators and initiating the transcription of the downstream luciferase gene. The subsequent translation of luciferase mRNA produces the luciferase enzyme. Upon addition of a luciferin substrate, the enzyme generates a luminescent signal that is measured by a luminometer. The intensity of this signal correlates with the transcriptional activity of the MMTV promoter and thus, the androgenic potency of the test compound.

Conversely, the assay can be used to assess the anti-androgenic potential of a compound by measuring its ability to inhibit the luciferase expression induced by a known androgen agonist, such as dihydrotestosterone (DHT).

Data Presentation

Table 1: Androgenic Activity of Reference Compounds

Compound	Agonist/Ant agonist	EC50	Cell Line	Reporter System	Reference
R1881	Agonist	86 pM	T47D	AR-LUX (PB-ARE-2)	
Dihydrotestosterone (DHT)	Agonist	~1-10 nM (maximal induction)	MDA-MB-453	MMTV-luc	
Dihydrotestosterone (DHT)	Agonist	Partial agonist at >0.2 mM	T47D-KBluc (ERE-luc)	ERE-luciferase	

Note: Data from various reporter systems in androgen-responsive cell lines are presented for comparative purposes. The AR-LUX assay utilizes a probasin androgen response element, which may result in different EC50 values compared to an MMTV-based system.

Table 2: Anti-Androgenic Activity of Reference Compounds

Compound	Agonist/Antagonist	IC50	Cell Line	Reference
Fulvestrant (ICI 182,780)	Antagonist	~1 nM (vs. 0.1 nM Estradiol)	T47D-KBluc	
Tamoxifen	Antagonist	~500 nM (vs. 0.1 nM Estradiol)	T47D-KBluc	

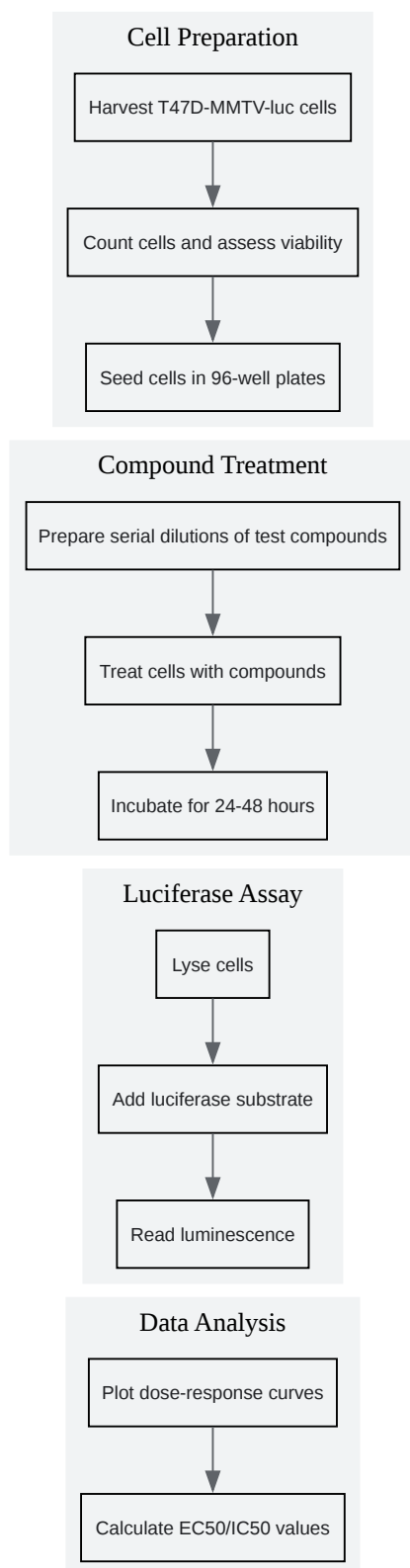
Note: The IC50 values for Fulvestrant and Tamoxifen in the T47D-KBluc system are against estrogen-induced activity but are included to provide context for antagonist potencies in this cell line.

Experimental Protocols

Cell Culture and Maintenance

- Cell Line: T47D cells stably transfected with an MMTV-luciferase reporter construct (referred to here as **Tfm-4AS-1**).
- Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin, if applicable to the specific construct).
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells and re-seed at a lower density.

Experimental Workflow Diagram



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Caption: Experimental workflow for the **Tfm-4AS-1** MMTV promoter transactivation assay.

Agonist Mode Assay Protocol

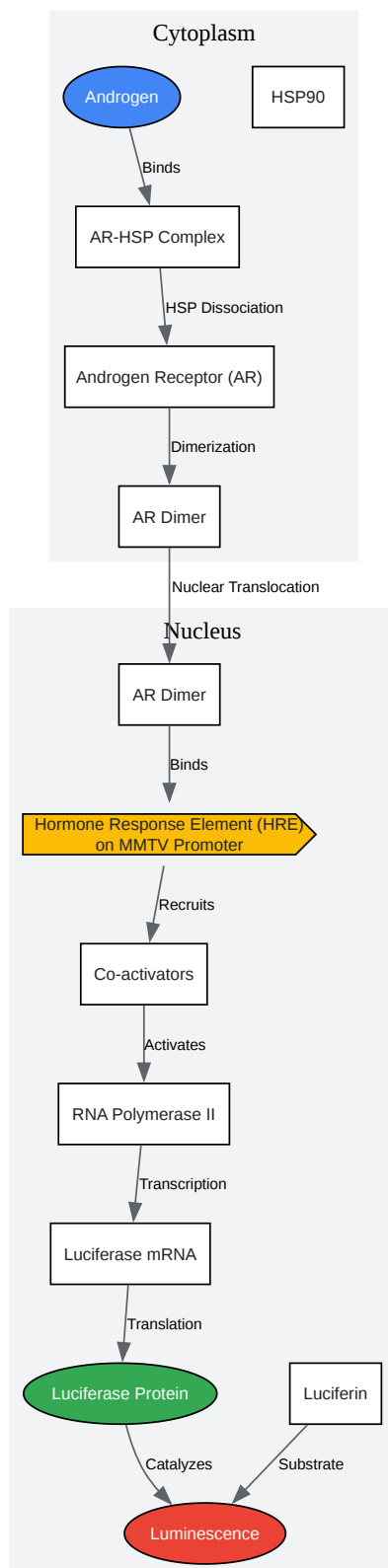
- Cell Plating:
 - Two days prior to the assay, switch to a phenol red-free RPMI-1640 medium supplemented with 10% charcoal-stripped FBS to reduce background hormonal effects.
 - On the day of the assay, harvest and count the T47D-MMTV-luc cells.
 - Seed 5×10^4 cells per well in 100 μ L of the charcoal-stripped medium into a 96-well white, clear-bottom plate.
 - Incubate for 24 hours to allow cells to attach.
- Compound Preparation and Treatment:
 - Prepare serial dilutions of the test compounds and the reference agonist (e.g., DHT) in the charcoal-stripped medium.
 - Carefully remove the medium from the cells and add 100 μ L of the medium containing the test compounds or controls to the respective wells.
 - Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (a known concentration of DHT that gives a robust signal).
- Incubation:
 - Incubate the plate at 37°C with 5% CO₂ for 24-48 hours.
- Luciferase Assay:
 - Remove the plate from the incubator and allow it to equilibrate to room temperature.
 - Carefully aspirate the medium from the wells.
 - Lyse the cells by adding 20-50 μ L of a suitable lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.
 - Add 50-100 μ L of luciferase assay substrate to each well.

- Immediately measure the luminescence using a plate luminometer.
- Data Analysis:
 - Subtract the background luminescence (from wells with no cells).
 - Normalize the data to the vehicle control.
 - Plot the normalized luminescence values against the log of the compound concentration.
 - Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for each compound.

Antagonist Mode Assay Protocol

- Cell Plating: Follow the same procedure as in the agonist mode assay.
- Compound Preparation and Treatment:
 - Prepare serial dilutions of the test compounds in charcoal-stripped medium containing a fixed concentration of an androgen agonist (e.g., DHT at its EC80 concentration).
 - Include a positive control (agonist only) and a vehicle control.
 - Remove the medium from the cells and add 100 μ L of the prepared compound-agonist mixtures to the respective wells.
- Incubation: Incubate the plate at 37°C with 5% CO₂ for 24-48 hours.
- Luciferase Assay: Follow the same procedure as in the agonist mode assay.
- Data Analysis:
 - Normalize the data to the positive control (agonist only), setting its activity to 100%.
 - Plot the percentage of inhibition against the log of the compound concentration.
 - Use a non-linear regression analysis to determine the IC50 value for each compound.

Signaling Pathway Diagram



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Caption: Androgen receptor signaling pathway leading to MMTV promoter transactivation.

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